2,2'-Methylenebis(4-methylphenol) 2,2'-Methylenebis(4-methylphenol)
Brand Name: Vulcanchem
CAS No.: 3236-63-3
VCID: VC3716183
InChI: InChI=1S/C15H16O2/c1-10-3-5-14(16)12(7-10)9-13-8-11(2)4-6-15(13)17/h3-8,16-17H,9H2,1-2H3
SMILES: CC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)C)O
Molecular Formula: C15H16O2
Molecular Weight: 228.29 g/mol

2,2'-Methylenebis(4-methylphenol)

CAS No.: 3236-63-3

Cat. No.: VC3716183

Molecular Formula: C15H16O2

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Methylenebis(4-methylphenol) - 3236-63-3

Specification

CAS No. 3236-63-3
Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
IUPAC Name 2-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
Standard InChI InChI=1S/C15H16O2/c1-10-3-5-14(16)12(7-10)9-13-8-11(2)4-6-15(13)17/h3-8,16-17H,9H2,1-2H3
Standard InChI Key XZXYQEHISUMZAT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)C)O
Canonical SMILES CC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)C)O

Introduction

Chemical Identity and Nomenclature

2,2'-Methylenebis(4-methylphenol) is a diphenylmethane derivative with hydroxyl and methyl substituents. The compound is identified by multiple nomenclature systems and synonyms in scientific and commercial literature.

Basic Identifiers

The chemical is primarily identified through the following classification parameters:

ParameterValue
CAS Registry Number3236-63-3
Molecular FormulaC₁₅H₁₆O₂
Molecular Weight228.29 g/mol
MDL NumberMFCD00155176

The compound is known by several synonyms in scientific literature and commercial contexts, including 2,2'-methylenedi-p-cresol, bis(2-hydroxy-5-methylphenyl)methane, 4,4'-dimethylmethylenediphenol, 2,2'-dihydroxy-5,5'-dimethyldiphenylmethane, and 2,2'-methylenebis(p-cresol) . These alternative names reflect different naming conventions but refer to the same chemical structure.

Physical and Chemical Properties

2,2'-Methylenebis(4-methylphenol) exhibits distinct physical and chemical characteristics that influence its handling, storage, and application in various contexts.

Physical Properties

The compound presents as a white to almost white substance that can exist in both powder and crystalline forms . Its key physical parameters are summarized in the following table:

PropertyValueSource
Physical StatePowder to crystalExperimental
ColorWhite to almost whiteExperimental
Melting Point125°CExperimental
Boiling Point386.3±37.0°CPredicted
Density1.151±0.06 g/cm³Predicted
pKa9.98±0.43Predicted

Solubility Characteristics

The compound demonstrates limited solubility in common organic solvents. It is slightly soluble in chloroform and methanol , which has implications for its processing and formulation in industrial applications. This limited solubility profile is consistent with other bisphenolic compounds that contain hydroxyl functional groups capable of hydrogen bonding.

Chemical Structure and Reactivity

The chemical structure of 2,2'-Methylenebis(4-methylphenol) features two p-cresol moieties connected by a methylene bridge at the ortho position relative to the hydroxyl groups. The presence of two phenolic hydroxyl groups confers antioxidant properties to the molecule, as these functional groups can donate hydrogen atoms to neutralize free radicals. The methyl substituents at the para positions relative to the hydroxyl groups increase the electron density of the aromatic rings, potentially enhancing the compound's antioxidant efficacy.

Related Compounds and Structural Analogs

2,2'-Methylenebis(4-methylphenol) belongs to a broader family of bisphenolic compounds that share structural similarities but differ in substituent patterns. These structural relationships are important for understanding structure-activity relationships and potential applications.

Tert-butyl Derivatives

A significant structural analog is 2,2'-methylenebis(6-tert-butyl-4-methylphenol), also known as MBMBP (CAS: 119-47-1) . This derivative contains additional tert-butyl groups at the 6-position of each aromatic ring. The compound is used industrially as an antioxidant and stabilizer in various polymeric materials including acrylonitrile-butadiene-styrene copolymer, polypropylene, polyacetal, rubber, latex, and adhesives .

Research has demonstrated that 2,2'-methylenebis(6-tert-butyl-4-methylphenol) possesses biological activity beyond its antioxidant properties. A 2017 study revealed that this compound enhances the antitumor efficacy of belotecan, a camptothecin derivative, by regulating autophagy in cancer cells . The compound was found to activate autophagic flux by increasing LC3-II levels and forming autolysosome puncta, ultimately enhancing the antitumor efficacy of belotecan through the activation of both autophagy and apoptosis .

Other Structural Variations

Additional structural analogs include:

  • 2,2'-Methylenebis(4-ethyl-6-methylphenol) (CAS: 89455-18-5), which features ethyl groups instead of methyl groups at the para position .

  • 2,2'-Methylenebis(6-cyclohexyl-4-methylphenol) (CAS: 4066-02-8), which incorporates bulky cyclohexyl substituents at the 6-position of each aromatic ring .

These structural variations influence the compounds' physical properties, stability, and biological activities, demonstrating the significant impact that substituent modifications can have on the functionality of these bisphenolic systems.

Research Findings and Future Perspectives

Structure-Activity Relationships

Comparative studies of 2,2'-Methylenebis(4-methylphenol) and its various structural analogs could yield valuable insights into the structure-activity relationships of these bisphenolic compounds. Such studies could elucidate how substituent variations influence:

  • Antioxidant efficacy

  • Biological activities

  • Physical properties and stability

  • Environmental persistence and degradation pathways

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